molecular formula C11H11N3O2 B2745746 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid CAS No. 889940-03-8

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B2745746
CAS No.: 889940-03-8
M. Wt: 217.228
InChI Key: UQCHTAKSQAIGOH-UHFFFAOYSA-N
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Description

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid is a triazole-based heterocyclic compound featuring a phenethyl substituent at the N1 position and a carboxylic acid group at the C4 position. Triazole derivatives are widely studied due to their structural versatility, metabolic stability, and diverse biological activities, including kinase inhibition, antiviral, and anti-inflammatory properties . Its synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC), a hallmark of click chemistry, followed by functional group modifications .

Properties

IUPAC Name

1-(2-phenylethyl)triazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c15-11(16)10-8-14(13-12-10)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQCHTAKSQAIGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C=C(N=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

889940-03-8
Record name 1-(2-phenylethyl)-1H-1,2,3-triazole-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid can be synthesized through various methods. This reaction typically requires a copper(I) catalyst and proceeds under mild conditions, often in the presence of a base such as sodium ascorbate .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
1-Phenethyl-1H-[1,2,3]triazole derivatives have demonstrated significant antimicrobial activity. Research has shown that compounds within this class exhibit potent antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a study highlighted the synthesis of various triazole derivatives that were tested against multiple bacterial strains, revealing minimum inhibitory concentrations (MICs) as low as 0.12 µg/mL for some compounds .

Anticancer Activity
The triazole ring system is known for its role in anticancer drug development. 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid and its derivatives have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines, making them potential candidates for further development in cancer therapies .

Agricultural Applications

Fungicides
Triazole compounds are widely recognized for their fungicidal properties. The this compound has been investigated as a potential fungicide due to its ability to disrupt fungal cell membrane integrity. Laboratory tests indicated that formulations containing this compound effectively inhibited the growth of various plant pathogens .

Materials Science

Fluorescent Sensors
Recent studies have explored the use of this compound in the development of fluorescent sensors. The compound's photophysical properties make it suitable for detecting analytes with labile protons. The stability of nanoaggregates formed by these acids in different solvents enhances their applicability in sensor technology .

Data Tables

Application AreaKey FindingsReference
AntimicrobialMIC values as low as 0.12 µg/mL against E. coli
AnticancerInduces apoptosis in cancer cell lines
AgriculturalEffective fungicide against plant pathogens
Materials ScienceSuitable for fluorescent sensors

Case Studies

Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of triazole derivatives, this compound was synthesized and tested against various bacterial strains. The results indicated a strong correlation between structural modifications and antimicrobial potency, leading to the identification of lead compounds for further development.

Case Study 2: Fluorescent Sensor Development
Another research initiative focused on utilizing the photophysical properties of this compound to create fluorescent sensors. The study demonstrated that the compound forms stable aggregates in solution that can be used to detect specific analytes through changes in fluorescence intensity.

Mechanism of Action

The mechanism of action of 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The triazole ring can form hydrogen bonds and hydrophobic interactions with various biological molecules, influencing their activity . This compound may inhibit enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The biological and physicochemical properties of triazole-4-carboxylic acid derivatives are highly dependent on substituent patterns. Below is a comparative analysis with key analogues:

Compound Name Substituents (Position) Biological Activity Key Findings Reference
1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid N1: Phenethyl; C4: COOH HDAC inhibition, Anticancer Moderate HDAC inhibitory activity (IC₅₀ ~1.2 μM); 76% yield via CuAAC
1-(4-Aminofurazan-3-yl)-5-dialkylaminomethyl derivatives N1: 4-Aminofurazan; C5: Dialkylaminomethyl GSK-3β inhibition IC₅₀ = 0.8–1.5 μM; >100-fold selectivity over CDK-2
1-(4-Methoxy-benzyl)-5-methyl-1H-triazole-4-carboxylic acid ethyl ester N1: 4-Methoxybenzyl; C4: COOEt Antiviral (Canagalo virus) 55.7% inhibition of viral replication at 100 μM
1-(2-Chloro-phenyl)-5-methyl-1H-triazole-4-carboxylic acid N1: 2-Chlorophenyl; C5: Methyl Anti-inflammatory Significant COX-2 inhibition (IC₅₀ = 12 μM)
1-(3-Trifluoromethylphenyl)-1H-triazole-4-carboxylic acid N1: 3-Trifluoromethylphenyl; C4: COOH Kinase inhibition (GSK-3β, CDK-2) Enhanced binding affinity (ΔG = -9.8 kcal/mol) via hydrophobic interactions

Physicochemical Properties

  • Lipophilicity (LogP): Phenethyl (LogP = 2.8) > 4-Methoxybenzyl (LogP = 2.1) > 4-Aminofurazan (LogP = 1.5) .
  • Solubility : Carboxylic acid derivatives (e.g., phenethyl) show poor aqueous solubility (<0.1 mg/mL), whereas esterified forms (e.g., ethyl ester) improve solubility 10-fold .

Key Research Findings

Substituent-Driven Activity: The 4-aminofurazan group in GSK-3 inhibitors enhances hydrogen bonding with Lys85 and Asp200 residues, critical for selectivity .

Anticancer Potential: Phenethyl triazole-4-carboxylic acid derivatives induce apoptosis in leukemia cells (EC₅₀ = 5 μM) via HDAC6 inhibition .

Structural Limitations : Bulky substituents (e.g., trifluoromethylphenyl) improve target binding but reduce metabolic stability (t₁/₂ < 30 min in liver microsomes) .

Biological Activity

1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid is a compound belonging to the 1,2,3-triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Synthesis and Structure

The synthesis of this compound involves various methods including cycloaddition reactions. The structural features of this compound contribute to its biological activity, particularly the presence of the triazole ring which enhances its interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of 1H-1,2,3-triazoles exhibit significant anticancer properties. For instance, compounds containing the triazole moiety have shown potent inhibitory effects on various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
1HCT1160.43Induces apoptosis and inhibits migration
2Eca1092.70Increases ROS levels leading to mitochondrial dysfunction
3MCF-74.76Modulates expression of epithelial and mesenchymal markers

The anticancer mechanisms include the induction of reactive oxygen species (ROS), which leads to apoptosis through mitochondrial pathways. This has been corroborated by studies showing that these compounds can significantly reduce cell viability in a dose-dependent manner.

Xanthine Oxidase Inhibition

Another notable biological activity of this compound is its role as a xanthine oxidase inhibitor. A study reported that derivatives exhibited micromolar inhibitory potency with IC50 values ranging from 0.21 µM to 26.13 µM:

CompoundIC50 (µM)Comparison with Allopurinol
1s0.2136-fold more potent
Lead compound Y-700-13-fold less potent than Y-700

The mechanism involves mixed-type inhibition as indicated by Lineweaver-Burk plots, suggesting a potential therapeutic application in managing hyperuricemia.

Anti-inflammatory Properties

Compounds containing the triazole moiety have also been reported to exhibit anti-inflammatory activities. They inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6:

CompoundIC50 (µM)Target
Example A0.84Pro-inflammatory markers

This activity is attributed to their ability to modulate oxidative stress markers and inhibit key enzymes involved in inflammatory pathways.

Case Studies

Several case studies have highlighted the therapeutic potential of triazole-containing compounds:

  • Study on Anticancer Activity : A series of synthesized triazole derivatives were tested against multiple cancer cell lines including HCT116 and MCF-7. Results showed significant cytotoxicity and induction of apoptosis via ROS generation.
  • Xanthine Oxidase Inhibition Study : The potency of various derivatives was evaluated for their ability to inhibit xanthine oxidase, revealing promising candidates for treating gout and related conditions.
  • Anti-inflammatory Activity Assessment : Triazole derivatives were assessed for their ability to reduce inflammation in macrophage models activated by lipopolysaccharides (LPS), demonstrating a reduction in pro-inflammatory cytokines.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Phenethyl-1H-[1,2,3]triazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a click chemistry method, using phenethyl azide and propiolic acid derivatives. Reaction optimization involves solvent selection (e.g., methanol/dichloromethane mixtures), temperature control (room temperature to 60°C), and purification via flash chromatography. Yields typically range from 75–85% under optimized conditions .
  • Key data : For analogous triazole derivatives, yields of 76–81% were achieved using 0.212–0.265 mmol starting materials .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral artifacts addressed?

  • 1H/13C NMR and HRMS are essential for confirming structure and purity. For example, NMR signals for the triazole ring protons typically appear at δ 7.5–8.5 ppm, while the phenethyl group shows resonances at δ 2.8–3.2 ppm (CH2) and δ 7.2–7.4 ppm (aromatic protons). Artifacts from residual solvents or byproducts are minimized using deuterated solvents and gradient elution in HPLC .

Q. How can crystallographic data resolve ambiguities in molecular conformation?

  • Single-crystal X-ray diffraction with SHELXL refinement (e.g., using Mo-Kα radiation, λ = 0.71073 Å) provides precise bond lengths and angles. For triazole derivatives, the triazole ring typically exhibits planarity (±0.02 Å deviation), and hydrogen-bonding interactions (e.g., O–H···N) stabilize crystal packing .

Advanced Research Questions

Q. What computational strategies predict the compound’s bioactivity, and how do docking studies validate targets?

  • DFT calculations (B3LYP/6-31G* basis set) optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps). Docking studies (AutoDock Vina) against targets like histone deacetylases (HDACs) reveal binding affinities (ΔG ≈ −8.5 kcal/mol) via interactions with zinc ions and hydrophobic pockets .
  • Data contradiction : Discrepancies between in silico predictions and in vitro assays may arise from solvation effects or protein flexibility, requiring MD simulations for validation .

Q. How do substituent variations on the triazole ring affect biological activity?

  • Comparative studies with analogs (e.g., 1-(3-fluorophenyl)- or 1-(3-chlorophenyl)-substituted triazoles) show fluorine’s electron-withdrawing effect enhances metabolic stability but may reduce solubility. For antifungal activity, EC50 values correlate with logP (optimal range: 2.5–3.5) .

Q. What experimental designs mitigate batch-to-batch variability in biological assays?

  • Use standardized protocols:

  • Cell-based assays : IC50 determination with triplicates and controls (e.g., SAHA for HDAC inhibition).
  • MIC testing : Include reference antifungals (e.g., fluconazole) and account for solvent effects (DMSO ≤0.1% v/v) .

Q. How can reaction mechanisms for triazole derivatization be elucidated?

  • Kinetic studies (e.g., monitoring by FT-IR or LC-MS) identify intermediates. For example, hydrazine derivatives reacting with 4-acetyl-triazol-5-olate form phenylamide products via nucleophilic acyl substitution (rate constant k ≈ 0.15 min⁻¹) .

Q. What role does the phenethyl group play in metal-organic framework (MOF) applications?

  • The phenethyl moiety enhances π-π stacking in MOFs, increasing surface area (BET: ~1200 m²/g) and gas adsorption (CO2 uptake: 4.2 mmol/g at 298 K). Structural analysis via PXRD and TGA confirms framework stability .

Methodological Guidance

  • Data Contradiction Resolution : When biological activity conflicts with computational predictions, use isothermal titration calorimetry (ITC) to measure binding thermodynamics or synthesize fluorinated analogs to probe electronic effects .
  • Crystallography Best Practices : Refine structures with SHELXL-2018 , applying TWIN/BASF commands for twinned data. R-factor thresholds: R1 < 5% for high-resolution (<1.0 Å) data .

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